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Compound of Interest

Compound Name: Aclimostat

Cat. No.: B605151

An examination of the metabolic effects and disposition of the novel MetAP2 inhibitor, ZGN-
1061.

Introduction

ZGN-1061 is a second-generation inhibitor of methionine aminopeptidase 2 (MetAP2), a
bifunctional enzyme implicated in the regulation of cellular proliferation and metabolism.
Developed as a potential therapeutic for type 2 diabetes and obesity, ZGN-1061 was designed
to retain the efficacy of earlier MetAP2 inhibitors, such as beloranib, while exhibiting an
improved safety profile, particularly concerning the risk of thromboembolic events. This
technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of ZGN-1061, drawing from preclinical and clinical data.

Pharmacokinetics

ZGN-1061 is characterized by rapid absorption and clearance following subcutaneous
administration, a feature intended to minimize off-target effects and improve its safety profile
compared to its predecessors. While specific quantitative pharmacokinetic parameters from
Phase 1 clinical trials are not publicly available, preclinical and clinical observations
consistently point to a short duration of exposure.

Preclinical Pharmacokinetics
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In preclinical animal models, ZGN-1061 demonstrated favorable pharmacokinetic properties.
Studies in dogs revealed that ZGN-1061 is more rapidly absorbed and cleared and has a
shorter half-life than the first-generation MetAP2 inhibitor, beloranib. This pharmacokinetic
profile is a key differentiator, contributing to the enhanced safety margin of ZGN-1061.

Clinical Pharmacokinetics

Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trials in
healthy volunteers and overweight/obese individuals confirmed the rapid absorption and
clearance of ZGN-1061. The pharmacokinetic profile was reported to be within the target range

for both efficacy and safety.

Table 1: Summary of ZGN-1061 Clinical Pharmacokinetic Profile (Qualitative)

Parameter Description

Rapidly absorbed following subcutaneous

Absorption administration.

Distribution Data not publicly available.

Metabolism Data not publicly available.

Elimination Rapidly cleared from the body.

Half-life Shorter than beloranib.
Pharmacodynamics

The pharmacodynamic effects of ZGN-1061 are driven by its inhibition of MetAP2, leading to
downstream effects on metabolism, including improvements in glycemic control and reductions
in body weight.

Mechanism of Action

ZGN-1061 is a potent and selective inhibitor of MetAP2. MetAP2 is a cytosolic metalloenzyme
that plays a crucial role in the post-translational modification of proteins by removing the N-
terminal methionine from nascent polypeptides. Beyond this, MetAP2 has been shown to
associate with and protect the alpha subunit of eukaryotic initiation factor 2 (elF2a) from
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inhibitory phosphorylation. By inhibiting MetAP2, ZGN-1061 is thought to modulate protein
synthesis and other cellular processes that ultimately lead to a rebalancing of fat and glucose
metabolism.
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Figure 1: Simplified signaling pathway of ZGN-1061 via MetAP2 inhibition.

Preclinical Pharmacodynamics
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In a diet-induced obese (DIO) mouse model, subcutaneous administration of ZGN-1061 for four
weeks resulted in a significant 25% reduction in body weight, which was primarily due to a
decrease in fat mass. This weight loss was comparable to that observed with beloranib.
Furthermore, ZGN-1061 treatment led to improvements in metabolic parameters, including
reductions in plasma glucose and insulin levels.

Clinical Pharmacodynamics

The pharmacodynamic effects of ZGN-1061 have been evaluated in Phase 2 clinical trials in
patients with type 2 diabetes and obesity.

Glycemic Control and Weight Loss

A 12-week, randomized, double-blind, placebo-controlled Phase 2 trial demonstrated that ZGN-
1061 significantly improved glycemic control and reduced body weight in a dose-dependent
manner.

Table 2: Key Efficacy Outcomes from Phase 2 Clinical Trial of ZGN-1061 (12 Weeks)

. Mean Change in Body
Mean Change in A1C from . .
Dose . Weight from Baseline (vs.
Baseline (vs. Placebo)

Placebo)
0.9 mg -0.6% Data not consistently reported.
1.8 mg -1.1% -2.3 kg

Biomarker Modulation

An interim analysis of the Phase 2 trial also revealed favorable changes in several metabolic
biomarkers with the 0.9 mg dose of ZGN-10
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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